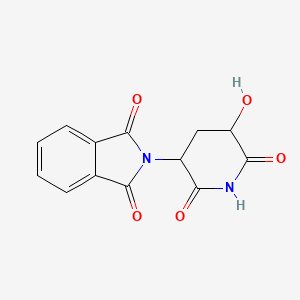

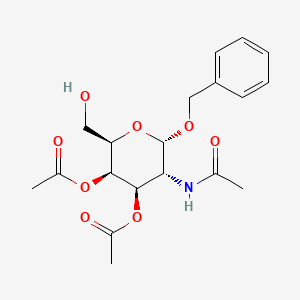

cis,trans-5'-Hydroxythalidomide

Vue d'ensemble

Description

Synthesis Analysis

The enzymatic resolution has enabled the synthesis of both enantiomers of cis-5'-hydroxythalidomide, utilizing Pseudomonas stutzeri lipase TL for the kinetic resolution of a racemic substrate. This process demonstrates the compound's resistance to racemization and epimerization under physiological conditions (Yamamoto et al., 2008).

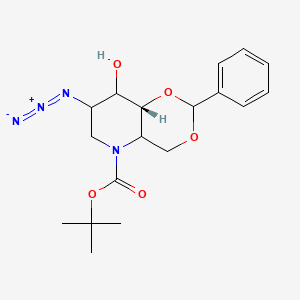

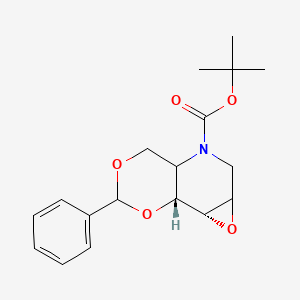

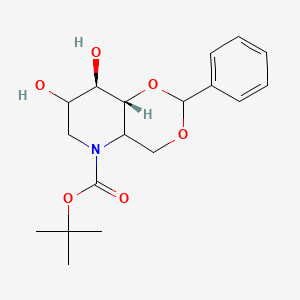

Molecular Structure Analysis

The molecular structure of cis,trans-5'-Hydroxythalidomide and its derivatives has been characterized using various spectroscopic and analytical techniques. These studies provide insights into the compound's configuration and its stability, particularly comparing to thalidomide at physiological pH (Yamamoto et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions of cis,trans-5'-Hydroxythalidomide has revealed its interaction and behavior under different conditions. For example, the compound's bioactivation and interaction with enzymes in humanized mice have been studied to assess its protein binding properties, shedding light on its biological transformations and potential interactions within biological systems (Yamazaki et al., 2016).

Applications De Recherche Scientifique

Enzymatic Synthesis and Angiogenesis Inhibition : A study by Yamamoto et al. (2008) achieved the synthesis of both enantiomers of cis-5'-hydroxythalidomide, a major metabolite of thalidomide, using enzymatic kinetic resolution. The study found that cis-5'-hydroxythalidomides show resistance to racemization and epimerization at physiological pH. Additionally, a tube formation assay revealed that these compounds are inactive in inhibiting angiogenesis (Yamamoto et al., 2008).

Stereochemical Characterization : Meyring et al. (2002) used circular dichroism (CD) spectroscopy for the stereochemical characterization of hydroxylated metabolites formed during the in vitro biotransformation of thalidomide enantiomers. The study found that (3'R,5'R)-trans-5'-hydroxythalidomide is the main metabolite of (R)-thalidomide, which spontaneously epimerizes to the more stable (3'S,5'R)-cis isomer (Meyring et al., 2002).

Pharmacogenetic Associations with CYP2C19 Genotype : Ando et al. (2002) investigated the role of CYP2C19 polymorphism in the metabolism of thalidomide and its effects on prostate cancer treatment. The study suggested that patients with a poor metabolizing phenotype of CYP2C19 might receive little benefit from thalidomide treatment. It also highlighted that the ability to form hydroxylated metabolites, such as cis-5'-hydroxythalidomide, was lower in poor metabolizing patients (Ando et al., 2002).

Thalidomide Metabolism by CYP2C Subfamily : Another study by Ando et al. (2002) explored the biotransformation of thalidomide by cytochrome P-450 (CYP). The research identified that CYP2C19 is primarily responsible for forming 5'-hydroxythalidomide and other metabolites. It was observed that human liver microsomes with higher CYP2C19 activity formed more metabolites than those with lower CYP2C19 activity (Ando et al., 2002).

Enhancement of Cell Differentiation : Noguchi et al. (2005) found that thalidomide and its metabolites, including 5-hydroxythalidomide, enhanced all-trans retinoic acid-induced HL-60 cell differentiation. This suggests a potential application in modulating cell differentiation processes (Noguchi et al., 2005).

Asymmetric Synthesis and Biological Evaluations : Yamamoto et al. (2009) performed the first asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides. The study found these compounds to be configurationally more stable than thalidomide at physiological pH and investigated their stereochemical biological effects on anti-angiogenesis and antitumor activities (Yamamoto et al., 2009).

Safety And Hazards

The safety and hazards of cis,trans-5’-Hydroxythalidomide are not explicitly mentioned in the retrieved sources. However, it’s known that thalidomide and its derivatives exert not only therapeutic effects as immunomodulatory drugs (IMiDs) but also adverse effects such as teratogenicity7.

Orientations Futures

The future directions of cis,trans-5’-Hydroxythalidomide research are not explicitly mentioned in the retrieved sources. However, given the structural bases for the SALL4-specific proteasomal degradation induced by 5-hydroxythalidomide, it’s clear that further understanding of the pharmaceutical action of IMiDs and the glue-type E3 ligase modulators could lead to altered neosubstrate specificities through their metabolism4.

Propriétés

IUPAC Name |

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTOWVWIVBSOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432240 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis,trans-5'-Hydroxythalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

cis,trans-5'-Hydroxythalidomide | |

CAS RN |

222991-42-6 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)